molecular formula C10H12N4 B13331621 1-[2-(Pyridin-3-YL)ethyl]-1H-pyrazol-4-amine

1-[2-(Pyridin-3-YL)ethyl]-1H-pyrazol-4-amine

Cat. No.: B13331621
M. Wt: 188.23 g/mol
InChI Key: GQAXXSOMBBMYBU-UHFFFAOYSA-N
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Description

1-[2-(Pyridin-3-YL)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound that combines a pyrazole ring with a pyridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

The synthesis of 1-[2-(Pyridin-3-YL)ethyl]-1H-pyrazol-4-amine typically involves the reaction of a pyrazole derivative with a pyridine-containing reagent. One common method involves the use of 3-pyridinecarboxaldehyde and 4-aminopyrazole as starting materials. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

1-[2-(Pyridin-3-YL)ethyl]-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Scientific Research Applications

1-[2-(Pyridin-3-YL)ethyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: The compound is used in the design of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its ability to interact with biological targets.

    Industry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(Pyridin-3-YL)ethyl]-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain kinases by binding to their active sites, leading to the suppression of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

1-[2-(Pyridin-3-YL)ethyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(Pyridin-2-yl)pyrazole: This compound has a similar structure but with the pyridine ring attached at the 2-position of the pyrazole ring. It exhibits different reactivity and biological activity due to the positional isomerism.

    1-(Pyridin-4-yl)pyrazole: Here, the pyridine ring is attached at the 4-position of the pyrazole ring. This structural variation can lead to differences in chemical properties and applications.

    Pyrazolo[3,4-b]pyridines: These are fused ring systems that combine pyrazole and pyridine rings.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

1-(2-pyridin-3-ylethyl)pyrazol-4-amine

InChI

InChI=1S/C10H12N4/c11-10-7-13-14(8-10)5-3-9-2-1-4-12-6-9/h1-2,4,6-8H,3,5,11H2

InChI Key

GQAXXSOMBBMYBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCN2C=C(C=N2)N

Origin of Product

United States

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